Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15885335
InChI: InChI=1S/C12H14N2.C2HF3O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9;3-2(4,5)1(6)7/h1-6H,7-8,13-14H2;(H,6,7)
SMILES:
Molecular Formula: C14H15F3N2O2
Molecular Weight: 300.28 g/mol

Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate

CAS No.:

Cat. No.: VC15885335

Molecular Formula: C14H15F3N2O2

Molecular Weight: 300.28 g/mol

* For research use only. Not for human or veterinary use.

Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate -

Specification

Molecular Formula C14H15F3N2O2
Molecular Weight 300.28 g/mol
IUPAC Name [6-(aminomethyl)naphthalen-2-yl]methanamine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C12H14N2.C2HF3O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9;3-2(4,5)1(6)7/h1-6H,7-8,13-14H2;(H,6,7)
Standard InChI Key BMXQODNZZGNASZ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)CN)C=C1CN.C(=O)(C(F)(F)F)O

Introduction

Structural Characteristics and Molecular Configuration

The compound’s core structure comprises a naphthalene ring system substituted with two aminomethyl (–CH₂NH₂) groups at the 2- and 6-positions. These primary amine groups are protonated and paired with trifluoroacetate (CF₃COO⁻) anions to form a stable salt . Key structural features include:

  • Naphthalene Backbone: A fused bicyclic aromatic system providing rigidity and π-conjugation.

  • Aminomethyl Substituents: Electron-rich NH₂ groups capable of participating in hydrogen bonding and coordination chemistry.

  • Trifluoroacetate Counterions: Fluorinated anions contributing to enhanced solubility in polar aprotic solvents and potential biological activity.

X-ray crystallography data for analogous naphthalene derivatives (e.g., naphthalene-2,3-diolato complexes) reveal planar aromatic systems with substituent dihedral angles ranging from 41.94° to 69.61° relative to the naphthalene plane . Such geometric flexibility likely applies to Naphthalene-2,6-diyldimethanamine 2,2,2-trifluoroacetate, influencing its intermolecular interactions and crystal packing.

ParameterValue/DescriptionSource Compound
Reaction SolventEthanol, DMF
CatalystHydrazine hydrate, P₂O₅–MsOH
Purification MethodRecrystallization (ethanol/chloroform)

Physicochemical Properties

Solubility and Stability

The trifluoroacetate anion enhances solubility in polar solvents such as water, methanol, and acetonitrile. The compound is stable under inert atmospheres but may decompose upon prolonged exposure to moisture or strong acids/bases due to hydrolysis of the amine-TFA ion pair .

Spectroscopic Data

  • IR Spectroscopy: Expected N–H stretches (~3300 cm⁻¹), C=O stretches from TFA (~1670 cm⁻¹), and C–F vibrations (~1200 cm⁻¹) .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons (δ 7.2–8.5 ppm), –CH₂NH₂ (δ 3.0–3.5 ppm).

    • ¹³C NMR: Quaternary carbons in naphthalene (δ 125–140 ppm), CF₃ (δ 115–120 ppm) .

Table 2: Comparative Physicochemical Data for Naphthalene Derivatives

PropertyNaphthalene-2,6-diyldimethanamine TFANaphthalene-2,3-diylbis(thienylmethanone)
Molecular Weight300.28 g/mol348.42 g/mol
Melting PointNot reported293 K (crystallization temp.)
SolubilityPolar aprotic solventsChloroform, ethanol

Applications in Materials and Coordination Chemistry

Ligand in Metal Complexes

Primary amine groups on the naphthalene backbone can coordinate to transition metals (e.g., Co³⁺, Fe³⁺), forming stable complexes for catalytic or magnetic applications . For instance, catecholate ligands on naphthalene-2,3-diol stabilize high-oxidation-state metals via bidentate chelation , suggesting similar potential for this compound.

Fluorinated Materials

The CF₃ group’s electron-withdrawing nature may enhance thermal stability and optoelectronic properties, making the compound suitable for:

  • Polymer Additives: Improving flame resistance.

  • Liquid Crystals: Modifying dielectric anisotropy .

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